3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a bromine atom, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Attachment of the Nitrophenyl Group: This step involves a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Formation of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole derivative with a benzoyl chloride or benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products may include nitro-oxidized derivatives or sulfoxides.
Reduction: Amino derivatives are common products.
Substitution: Various substituted thieno[3,4-c]pyrazole derivatives can be formed, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thieno[3,4-c]pyrazole core can engage in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of proteins and other biomolecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the benzamide moiety, as opposed to acetamide or propionamide, can significantly alter its pharmacokinetic and pharmacodynamic properties, making it unique in its class.
Properties
IUPAC Name |
3-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-27-10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMPRPGJZAMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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